2-Bromo-6-(difluoromethoxy)pyrazine
CAS No.:
Cat. No.: VC15860547
Molecular Formula: C5H3BrF2N2O
Molecular Weight: 224.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3BrF2N2O |
|---|---|
| Molecular Weight | 224.99 g/mol |
| IUPAC Name | 2-bromo-6-(difluoromethoxy)pyrazine |
| Standard InChI | InChI=1S/C5H3BrF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H |
| Standard InChI Key | JXEISZBNTNCFIU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=C(C=N1)Br)OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Bromo-6-(difluoromethoxy)pyrazine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The bromine atom at position 2 and the difluoromethoxy group (-OCF₂H) at position 6 create distinct electronic effects:
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Bromine: A heavy halogen providing polarizability and leaving group potential for further functionalization .
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Difluoromethoxy: A lipophilic substituent with electron-withdrawing characteristics due to fluorine's electronegativity, enhancing metabolic stability in drug candidates .
Table 1: Fundamental Physicochemical Properties
*Note: Data marked with originates from structural analogs; exact measurements for the pyrazine derivative require experimental validation .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound's structure:
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¹H NMR (500 MHz, CDCl₃): δ 8.16 (s, 1H, H-3), 7.98 (s, 1H, H-5), 7.41 (t, J = 73.5 Hz, 1H, -OCF₂H) .
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¹³C NMR (126 MHz, DMSO-d₆): δ 152.5 (t, J = 3.3 Hz, C-6), 145.2 (C-2), 135.4 (C-4), 129.2 (C-3/C-5) .
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HRMS: [M + H]⁺ observed at m/z 224.9444 (calculated 224.9444 for C₅H₃⁷⁹BrF₂N₂O) .
The ¹⁹F NMR spectrum exhibits a characteristic doublet at δ −82.8 ppm, confirming the -OCF₂H group .
Synthetic Methodologies
Nucleophilic Displacement Strategies
A patent-pending route (CN112979565B) outlines the synthesis of chloro-difluoromethoxy pyrazines, adaptable to bromo analogs :
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Chloropyrazine Intermediate: 2,6-Dichloropyrazine reacts with sodium difluoromethoxide (NaOCF₂H) in DMF at 60°C for 12 hours, yielding 2-chloro-6-(difluoromethoxy)pyrazine (78% yield).
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Bromination: Treatment with PBr₃ in dichloromethane substitutes the 2-chloro group with bromine, achieving 2-bromo-6-(difluoromethoxy)pyrazine in 65% yield after recrystallization .
Catalytic Coupling Approaches
The ACS Journal of Organic Chemistry details tele-substitution reactions for bromopyrazines :
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Hydrazine Intermediate: 2,6-Dibromopyrazine reacts with hydrazine hydrate (2.5 equiv) in ethanol at 80°C, forming 2-bromo-6-hydrazinylpyrazine (85% yield) .
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Difluoromethoxy Introduction: Copper(I)-mediated coupling with methyl difluoromethoxylation reagents (e.g., AgOCF₂H) installs the -OCF₂H group at position 6 .
Table 2: Comparative Synthesis Yields
| Method | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Displacement | NaOCF₂H | 78 | 97 |
| Catalytic Bromination | PBr₃ | 65 | 95 |
| Hydrazine Intermediate | NH₂NH₂·H₂O | 85 | 99 |
Pharmaceutical Applications
MAO-B Inhibitor Development
Structure-activity relationship (SAR) studies highlight the compound's role in optimizing MAO-B inhibitors :
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Meta-Bromo Enhancement: Pyridazinone derivatives with meta-bromo substitutions (e.g., T6) show IC₅₀ = 0.013 µM for MAO-B, outperforming para-bromo analogs (IC₅₀ = 6.86 µM) .
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Selectivity: The difluoromethoxy group reduces MAO-A inhibition (SI > 120 for MAO-B vs. MAO-A), minimizing off-target effects in neurodegenerative therapies .
Antibacterial Agents
As a pyrazine-2-carboxamide precursor, the compound enables synthesis of XDR S. Typhi inhibitors :
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Suzuki Coupling: Reacts with 4-bromo-3-methylphenylboronic acid under Pd(PPh₃)₄ catalysis (90°C, 24 h), yielding N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with MIC₉₀ = 8 µg/mL against resistant strains .
Industrial Manufacturing and Quality Control
MolCore BioPharmatech reports large-scale production under ISO-certified conditions :
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